molecular formula C17H15NO5S B12333324 1H-Indole-3-carboxylic acid, 5-hydroxy-1-[(4-methylphenyl)sulfonyl]-, methyl ester

1H-Indole-3-carboxylic acid, 5-hydroxy-1-[(4-methylphenyl)sulfonyl]-, methyl ester

Cat. No.: B12333324
M. Wt: 345.4 g/mol
InChI Key: HHUDNSMGSYFQFB-UHFFFAOYSA-N
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Description

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural compounds, including alkaloids and plant hormones

Preparation Methods

The synthesis of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid typically involves the tosylation of 5-hydroxyindole-3-carboxylic acid. The reaction conditions often include the use of p-toluenesulfonyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxyindole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar compounds to 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid include:

    5-Hydroxyindole-3-carboxylic acid: Lacks the tosyl group but shares the core indole structure.

    1-Tosyl-1H-indole-3-carboxylic acid: Similar structure but without the hydroxy group.

    Indole-3-carboxylic acid: A simpler indole derivative without the hydroxy or tosyl groups. The uniqueness of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid lies in its combined functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-11-3-6-13(7-4-11)24(21,22)18-10-15(17(20)23-2)14-9-12(19)5-8-16(14)18/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUDNSMGSYFQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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